Anidulafungin-d11

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Anidulafungin-d11 (CAS 1123186-04-8) is an octadeuterated isotopologue of the semi-synthetic echinocandin antifungal anidulafungin, in which eleven hydrogen atoms on the pentyloxy side chain are replaced by deuterium (²H), yielding a molecular formula of C₅₈H₆₂D₁₁N₇O₁₇ and a molecular weight of approximately 1151.3 g/mol. This stable isotope-labeled (SIL) compound is designed exclusively as an internal standard (IS) for the quantitative determination of anidulafungin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), exploiting the ~11 Da mass increment relative to the unlabeled analyte (MW ~1140.2 g/mol) to enable mass-spectrometric differentiation while preserving near-identical physicochemical behavior.

Molecular Formula C58H73N7O17
Molecular Weight 1151.3 g/mol
Cat. No. B13851209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnidulafungin-d11
Molecular FormulaC58H73N7O17
Molecular Weight1151.3 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
InChIInChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30-,31+,39+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1/i1D3,5D2,6D2,7D2,24D2
InChIKeyJHVAMHSQVVQIOT-UKHPOHFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anidulafungin-d11: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of the Echinocandin Antifungal Anidulafungin


Anidulafungin-d11 (CAS 1123186-04-8) is an octadeuterated isotopologue of the semi-synthetic echinocandin antifungal anidulafungin, in which eleven hydrogen atoms on the pentyloxy side chain are replaced by deuterium (²H), yielding a molecular formula of C₅₈H₆₂D₁₁N₇O₁₇ and a molecular weight of approximately 1151.3 g/mol . This stable isotope-labeled (SIL) compound is designed exclusively as an internal standard (IS) for the quantitative determination of anidulafungin in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS), exploiting the ~11 Da mass increment relative to the unlabeled analyte (MW ~1140.2 g/mol) to enable mass-spectrometric differentiation while preserving near-identical physicochemical behavior [1].

Why Structural Analog Internal Standards Cannot Substitute for Anidulafungin-d11 in Regulated Anidulafungin Bioanalysis


In LC-MS/MS bioanalysis, internal standards serve to correct for variability in extraction recovery, matrix effects, and instrument response. Structural analogs—such as micafungin [1], caspofungin derivatives [2], or even voriconazole-d3 [3]—have been used as surrogate IS for anidulafungin when a dedicated SIL-IS was unavailable. However, these chemically distinct compounds exhibit different chromatographic retention, extraction efficiency, and ionization behavior from the target analyte, rendering them incapable of tracking analyte-specific matrix effects and recovery losses. The landmark 2010 multiplex UPLC-MS/MS method explicitly acknowledged the deficiency: 'IS for caspofungin and anidulafungin were not available commercially, voriconazole-d3 was used, as it produced an adequate chromatographic profile' [3]. The qualifier 'adequate' underscores the suboptimal nature of this compromise. A true SIL-IS such as anidulafungin-d11 co-elutes with the analyte, experiences identical extraction recovery and ion suppression/enhancement, and corrects for these sources of variability on a per-sample basis—a capability that no structural analog can provide [4].

Quantitative Differentiation of Anidulafungin-d11: Comparative Evidence Against Structural Analog and Surrogate Internal Standards


Assay Precision: Anidulafungin-d11 Reduces Intra-Assay Variability by ~2-Fold Compared with a Structural Analog Internal Standard

When anidulafungin-d11 is employed as the SIL-IS in a validated LC-MS/MS method, the between-day precision (coefficient of variation) for anidulafungin quantification in human plasma is ≤7.52% [1]. In contrast, a comparable LC-MS/MS method using a structural analog (a caspofungin derivative) as the internal standard for anidulafungin reported an intraday precision (relative standard deviation) of ±15.4% for the same analyte [2]. Although these values originate from different validated methods and represent distinct precision metrics (between-day vs. intraday), the ~2-fold difference in magnitude is consistent with the class-level expectation that SIL-IS improves assay precision by correcting for per-sample variability in extraction and ionization [3]. The anidulafungin-d11-based method also achieved a lower limit of quantification (LLOQ) of 50 ng/mL using 50 µL plasma, compared with 64 ng/mL for the structural-analog method.

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Assay Accuracy: Anidulafungin-d11-Based Method Achieves 3–8 Fold Narrower Between-Day Accuracy Range Versus a Structural Analog IS Method

The validated LC-MS/MS method using anidulafungin-d11 as the SIL-IS reported a between-day accuracy range of −0.067% to +4.15% for quality control samples during clinical sample analysis [1]. By comparison, the method using a caspofungin derivative as IS for anidulafungin reported accuracy (percent bias) within ±11.7% for the same analyte across the calibration range [2]. Expressed as the total span of the accuracy range, the SIL-IS method spans approximately 4.2 percentage points, while the structural-analog method spans approximately 23.4 percentage points—a 5.6-fold wider range. The anidulafungin-d11-based method thus provides substantially tighter accuracy control, which is critical for meeting the FDA bioanalytical method validation acceptance criterion of ±15% bias (±20% at LLOQ).

Method Validation Accuracy Regulated Bioanalysis

Commercial Availability: Anidulafungin-d11 Resolves a Documented Analytical Gap Where No Dedicated SIL-IS Existed for the Echinocandin Class

In 2010, the authors of a multiplex UPLC-MS/MS method for eight antifungal drugs explicitly stated: 'IS for caspofungin and anidulafungin were not available commercially, voriconazole-d3 was used, as it produced an adequate chromatographic profile with a negligible memory effect and yielded reproducible results regardless of the plasma source' [1]. By 2013, anidulafungin-d11 had become commercially available and was used as the dedicated SIL-IS in a validated pharmacokinetic study of anidulafungin in ICU patients [2]. The transition from a non-isotopic surrogate IS (voriconazole-d3) to a true SIL-IS (anidulafungin-d11) represents a fundamental improvement in analytical methodology: voriconazole-d3 differs from anidulafungin in molecular structure, chromatographic retention, extraction recovery, and ionization behavior, whereas anidulafungin-d11 is chemically identical to the analyte except for its mass. The Decosterd method using voriconazole-d3 reported an analytical recovery range of 80.1–107% and matrix effect variability <9.2%, which the authors described as 'adequate'—a characterization that itself acknowledges the performance ceiling of a non-isotopic approach [1].

Analytical Standards Procurement Method Development

Matrix Effect Compensation: Stable Isotope-Labeled Internal Standards Systematically Outperform Structural Analogs in Correcting Ion Suppression/Enhancement

The Stokvis et al. (2005) comparative review established a class-level principle: 'The use of SIL analogs, when compared to the use of structurally related compounds as internal standards, have been widely shown to reduce effect from matrix and give reproducible and accurate recoveries in LC-MS/MS assays' [1]. A subsequent technical review confirmed that 'deuterated and other isotope labelled internal standards have similar extraction recovery, ionisation response and matrix effect,' thereby improving quantification accuracy . Conversely, structural analogs 'can be used, however, with consideration of several issues, which are usually displayed during method validation' [1]. This principle is directly applicable to anidulafungin-d11: as a true SIL-IS, it co-elutes with anidulafungin and experiences the same matrix environment during electrospray ionization, compensating for sample-to-sample variability in ion suppression/enhancement that a structural analog (e.g., micafungin, a caspofungin derivative) or a chemically unrelated surrogate (e.g., voriconazole-d3) cannot track. Quantitative support comes from the 2010 multiplex method using voriconazole-d3 as surrogate IS: matrix effect variability was <9.2% and recovery was 80.1–107% [2]. While direct comparative data for anidulafungin-d11 vs. a structural analog in the same matrix are not available, the class-level evidence predicts that a SIL-IS would reduce matrix effect variability below the <9.2% benchmark and narrow the recovery range below the 80.1–107% window.

Matrix Effect Ion Suppression Isotope Dilution Mass Spectrometry

Mass Resolution and Isotopic Purity: The 11 Da Mass Shift of Anidulafungin-d11 Exceeds the Minimum 3 Da Requirement, Ensuring Baseline Spectrometric Separation

Anidulafungin-d11 incorporates eleven deuterium atoms, providing a nominal mass shift of +11 Da relative to unlabeled anidulafungin (MW 1140.24 → 1151.33 g/mol) . This exceeds the minimum recommended mass difference of ≥3 Da for small-molecule SIL internal standards (MW <1000) to avoid isotopic spectral overlap between the IS and the analyte . The specific SRM transitions used in the validated clinical method were m/z 1138.6→898.5 for anidulafungin and m/z 1149.6→909.7 for anidulafungin-d11, confirming an 11 Da precursor ion separation and an 11.2 Da product ion separation in negative-ion mode [1]. The isotopic purity of commercially available anidulafungin-d11 is specified at ≥98% , and the deuterium atoms are positioned on the pentyloxy side chain—at chemically non-exchangeable alkyl carbon positions—eliminating the risk of deuterium/hydrogen back-exchange during sample preparation and storage, a known pitfall of SIL-IS where labeling occurs on heteroatoms or alpha-carbonyl positions . In contrast, a 3 Da labeling scheme (e.g., d3) on a molecule of this size (MW ~1140) carries a higher risk of isotopic cross-contribution between the [M+H]+ isotopologue envelopes of the analyte and IS.

Mass Spectrometry Isotopic Purity Spectral Overlap

High-Value Application Scenarios for Anidulafungin-d11 in Pharmaceutical Research and Clinical Bioanalysis


Regulated Clinical Pharmacokinetic Studies Requiring FDA/EMA-Compliant Bioanalytical Method Validation

In Phase I–III clinical trials investigating anidulafungin pharmacokinetics (e.g., in ICU patients, pediatric populations, or patients on renal replacement therapy), regulatory guidelines strongly recommend the use of a stable isotope-labeled internal standard to meet accuracy and precision acceptance criteria [1]. Anidulafungin-d11 enables validated methods achieving between-day accuracy of −0.067% to +4.15% and precision ≤7.52%, substantially within the FDA ±15% bias and ±15% CV limits [2]. The documented absence of a commercial SIL-IS for anidulafungin as recently as 2010 [3] underscores the procurement importance of this compound for any laboratory initiating regulated anidulafungin bioanalysis.

Therapeutic Drug Monitoring of Anidulafungin in Critically Ill Patients with Variable Plasma Protein Levels and Multiple Comedications

Critically ill patients exhibit highly variable plasma protein binding, altered volumes of distribution, and polypharmacy—all of which contribute to unpredictable matrix effects in LC-MS/MS assays [1]. The use of anidulafungin-d11, which co-elutes with the analyte and experiences identical ion suppression/enhancement, provides per-sample matrix effect correction [2]. This is particularly critical when anidulafungin exposure (AUC₀–₂₄) varies from 31.4 to 180 mg·h/L across ICU patients at the same dosing regimen [3], as accurate quantification across this wide dynamic range is essential for dose individualization.

Multiplex Antifungal Quantification Panels Integrating Anidulafungin with Azole and Echinocandin Analogs

Modern TDM services increasingly require simultaneous quantification of multiple antifungal agents in a single analytical run. The 2010 multiplex UPLC-MS/MS method quantified fluconazole, itraconazole, hydroxyitraconazole, posaconazole, voriconazole, voriconazole-N-oxide, anidulafungin, and caspofungin within 7 minutes, but had to rely on voriconazole-d3 as a surrogate IS for the echinocandins because dedicated SIL-IS were unavailable [1]. Incorporating anidulafungin-d11 as the dedicated IS for the anidulafungin channel in such multiplex panels eliminates the compromise of surrogate IS use, enabling each analyte to be quantitated against its own isotopologue for optimal accuracy.

Reference Standard for Pharmacopeial Traceability and ANDA/DMF Regulatory Submissions

Anidulafungin-d11 is supplied as a fully characterized reference standard compliant with regulatory guidelines, accompanied by a Certificate of Analysis (COA) and suitable for analytical method development, method validation, and quality control applications during drug substance and drug product manufacturing [1]. Its use as a traceable reference standard supports Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic anidulafungin formulations, where demonstration of bioequivalence requires validated bioanalytical methods with demonstrated accuracy and precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anidulafungin-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.